5,6-Dichloropyrazine-2-carboxylic acid

Descripción general

Descripción

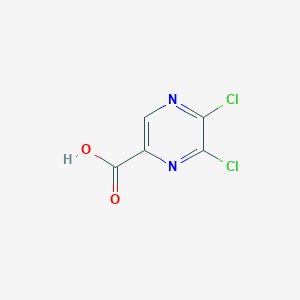

5,6-Dichloropyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C5H2Cl2N2O2 It is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the pyrazine ring and a carboxylic acid group at the 2nd position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloropyrazine-2-carboxylic acid typically involves the chlorination of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination, followed by bromination, palladium-catalyzed cyanation, and Sandmeyer diazotization/chlorination to yield 3,6-dichloropyrazine-2-carbonitrile. This intermediate is then hydrolyzed to produce this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and other scalable techniques are used to ensure consistent production quality and efficiency .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) Reactions

The chlorine atoms at positions 5 and 6 undergo substitution with nucleophiles under mild to moderate conditions.

Key Reagents and Conditions

Mechanistic Insights

-

The electron-withdrawing carboxylic acid group at position 2 activates the pyrazine ring toward NAS by stabilizing negative charge development in the transition state.

-

Substitution occurs regioselectively at position 5 due to lower steric hindrance compared to position 6 .

Carboxylic Acid Derivitization

The carboxylic acid group participates in classical acid-catalyzed reactions.

Esterification

Reaction :

Examples

| Alcohol (ROH) | Conditions | Yield |

|---|---|---|

| Methanol | H₂SO₄, reflux, 4h | 85% |

| Ethanol | HCl gas, 70°C, 3h | 78% |

Amidation

Reaction :

Conditions : Heating the ammonium carboxylate salt above 100°C drives off water to form amides .

Reductive Dechlorination

Selective reduction of chlorine substituents is achievable via catalytic hydrogenation.

| Catalyst | Conditions | Product |

|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 5-Chloropyrazine-2-carboxylic acid |

| Raney Ni | H₂ (3 atm), NH₃, 60°C | Pyrazine-2-carboxylic acid |

Notes :

-

Position 5 is preferentially reduced due to electronic effects from the carboxylic acid group.

-

Complete dechlorination requires harsher conditions (e.g., higher H₂ pressure).

Reduction to Alcohol

Reaction :

-

Lithium aluminum hydride reduces the carboxylic acid to a primary alcohol (pyrazine-2-methanol derivative).

Decarboxylation

Conditions : Heating with Cu powder in quinoline at 200°C yields 5,6-dichloropyrazine .

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis:

Example : Reaction with diamines under basic conditions yields pyrazino[2,3-b]pyrazine derivatives, which are pharmacologically relevant scaffolds .

Comparative Reactivity Table

| Reaction Type | Reagent | Position Modified | Key Product |

|---|---|---|---|

| NAS | NH₃ | C5 | Amino derivative |

| Esterification | Methanol/H₂SO₄ | Carboxylic acid | Methyl ester |

| Reductive Dechlorination | H₂/Pd/C | C5 and C6 | Partially/fully dechlorinated |

| Cyclization | Ethylenediamine | Ring expansion | Bicyclic heterocycle |

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that derivatives of 5,6-Dichloropyrazine-2-carboxylic acid exhibit notable antimicrobial activity. For instance, compounds derived from this acid have shown effectiveness against Mycobacterium tuberculosis and various fungal strains:

- Antituberculotic Activity : Certain derivatives demonstrated up to 90% inhibition against Mycobacterium tuberculosis .

- Antifungal Activity : The most potent antifungal effects were observed with MIC values below 1.95 µM against Trichophyton mentagrophytes .

Cytotoxicity and Cancer Research

Studies have assessed the cytotoxic properties of this compound and its derivatives against various cancer cell lines. Notable findings include:

- IC Values : Compounds derived from this acid exhibited IC values ranging from 1.38 µM to over 100 µM against different cancer cell lines, indicating selective toxicity towards cancer cells compared to normal cells .

- Mechanisms of Action : Some derivatives induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Agrochemical Applications

In addition to its pharmaceutical applications, this compound serves as an intermediate in the synthesis of agrochemicals. Its derivatives are being explored for their potential as herbicides and fungicides due to their ability to inhibit specific biological pathways in target organisms .

Case Study 1: Antitubercular Activity

A study synthesized a series of substituted pyrazine derivatives and evaluated their activity against Mycobacterium tuberculosis. Among these, a derivative of this compound showed significant inhibitory effects, suggesting its potential as a lead compound for developing new antitubercular drugs .

Case Study 2: Antifungal Efficacy

Research on the antifungal properties of various pyrazine derivatives included testing against common fungal pathogens. The results indicated that certain derivatives had MIC values significantly lower than traditional antifungal agents, suggesting they could be developed into effective treatments for fungal infections .

Mecanismo De Acción

The mechanism of action of 5,6-Dichloropyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in antiviral research, derivatives of this compound inhibit viral RNA-dependent RNA polymerase, thereby preventing viral replication . The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparación Con Compuestos Similares

2,6-Dichloropyrazine: Another dichloropyrazine derivative with similar chemical properties but different substitution patterns.

3,6-Dichloropyrazine-2-carbonitrile: An intermediate in the synthesis of 5,6-Dichloropyrazine-2-carboxylic acid.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. Its carboxylic acid group allows for further functionalization, making it a versatile compound in synthetic chemistry .

Actividad Biológica

5,6-Dichloropyrazine-2-carboxylic acid (DCPCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields.

This compound is characterized by the presence of two chlorine atoms at positions 5 and 6 on the pyrazine ring and a carboxylic acid group at position 2. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that DCPCA exhibits antimicrobial activity against various bacterial strains. A study conducted by researchers demonstrated that DCPCA showed significant inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

DCPCA has been investigated for its anticancer properties. In vitro studies revealed that the compound induces apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells |

The biological activity of DCPCA is believed to stem from its ability to interact with specific molecular targets within cells. The carboxylic acid group can form hydrogen bonds with amino acids in proteins, which may lead to conformational changes in target enzymes or receptors. This interaction can alter enzymatic activity or signal transduction pathways, contributing to its antimicrobial and anticancer effects.

Case Study 1: Antibacterial Activity

In a controlled laboratory setting, DCPCA was tested against Staphylococcus aureus and Escherichia coli. The results indicated that DCPCA inhibited the growth of both bacterial strains at concentrations as low as 50 µg/mL. The study suggested that DCPCA disrupts bacterial cell wall synthesis, although further mechanistic studies are needed to confirm this hypothesis.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using human breast cancer (MCF-7) and lung cancer (A549) cell lines. DCPCA treatment resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 30 µM for MCF-7 cells and 25 µM for A549 cells. Flow cytometry analysis confirmed that DCPCA induces apoptosis through the intrinsic pathway, characterized by increased levels of cytochrome c in the cytosol .

Applications in Research

DCPCA serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for potential applications in drug development aimed at treating infections and cancer. Additionally, DCPCA's structural properties make it suitable for use in organic synthesis and materials science.

Propiedades

IUPAC Name |

5,6-dichloropyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-4(7)9-2(1-8-3)5(10)11/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZNBAQAYLMLGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604811 | |

| Record name | 5,6-Dichloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76537-42-3 | |

| Record name | 5,6-Dichloro-2-pyrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76537-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dichloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.